molecular formula C20H18N2O5S B2383506 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate CAS No. 877636-99-2

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate

Cat. No.: B2383506
CAS No.: 877636-99-2
M. Wt: 398.43
InChI Key: VLZZSFAGWBTVOB-UHFFFAOYSA-N
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Description

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, a pyranone ring, and a phenoxyacetate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Sulfanylmethyl Group:

    Formation of the Pyranone Ring: The pyranone ring is formed through cyclization reactions involving suitable precursors.

    Esterification: The final step involves the esterification of the pyranone derivative with phenoxyacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on modifying the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical reactions makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate depends on its interaction with molecular targets. The pyrimidine ring may interact with nucleic acids or proteins, while the phenoxyacetate moiety could influence its binding affinity and specificity. The sulfanylmethyl group may play a role in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate: Similar structure with an ethoxy group instead of a phenoxy group.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a pyrimidine ring and a tetrazole moiety.

Uniqueness

The uniqueness of [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for modification, making it a valuable compound for research and development.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-13-8-14(2)22-20(21-13)28-12-16-9-17(23)18(10-25-16)27-19(24)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZZSFAGWBTVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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